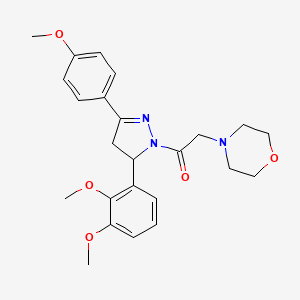
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a novel pyrazoline derivative that has garnered attention for its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O3, with a molecular weight of 398.46 g/mol. Its structure includes a pyrazoline core substituted with methoxy groups and a morpholino group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 920414-14-8 |
Anticancer Activity
Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including breast and colon cancer. For instance, a study demonstrated that it inhibited cell proliferation and induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways .
Antimicrobial Properties
The compound also displays antimicrobial activity. Research has shown that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential utility in treating inflammatory conditions.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer activity against MCF-7 cells.
- Method : Cell viability assays and apoptosis detection.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM and increased apoptotic cell markers significantly.
-
Antimicrobial Evaluation :
- Objective : To assess antibacterial efficacy against S. aureus.
- Method : Disk diffusion method.
- Findings : Showed a zone of inhibition of 15 mm at a concentration of 50 µg/disk.
-
Anti-inflammatory Assessment :
- Objective : To determine the effect on cytokine production.
- Method : ELISA for cytokine quantification.
- Findings : Decreased TNF-alpha levels by 50% in treated macrophages compared to controls.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in cell proliferation, inflammation, and microbial resistance. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.
特性
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-29-18-9-7-17(8-10-18)20-15-21(19-5-4-6-22(30-2)24(19)31-3)27(25-20)23(28)16-26-11-13-32-14-12-26/h4-10,21H,11-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALFFOFKCPBSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














